1-(mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a trifluoromethyl group and a mesitylsulfonyl group attached to a 1,4-diazepine ring. Trifluoromethyl groups are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides . Mesitylsulfonyl groups are often used as protecting groups in organic synthesis.
Synthesis Analysis
Trifluoromethyl groups can be incorporated into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons . A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed .Molecular Structure Analysis
The molecular structure of the compound would likely involve a 1,4-diazepine ring with the trifluoromethyl and mesitylsulfonyl groups attached. Trifluoromethyl groups are known to have a significant impact on the properties of the molecules they are part of .Chemical Reactions Analysis
Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals and functional materials . The trifluoromethyl group can be involved in many recently tested catalytic trifluoromethylation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the trifluoromethyl and mesitylsulfonyl groups. Trifluoromethyl groups are known to enhance lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides .Wissenschaftliche Forschungsanwendungen
Facile Synthesis of Diazepine Derivatives
Researchers have developed one-pot synthesis methods to produce diazepine derivatives, including 1-(mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, showcasing the versatility of these compounds in chemical synthesis. These methods involve condensation reactions leading to the formation of diazepines with high yields and specific structural features, such as thiophene-substituted diazepines, highlighting their potential in creating complex organic molecules with varied functional groups (Ahumada et al., 2016).
Structural Characterization and Tautomerism
Several studies have focused on the spectral characterization and crystal structure analysis of diazepine derivatives. These studies reveal the existence of tautomeric forms in both solution and solid states, providing insights into the chemical stability and reactivity of these compounds. Such knowledge is crucial for their application in material science and drug design (Ahumada et al., 2016).
Novel Synthesis Approaches
Research has also introduced novel synthesis approaches for fluorine-containing diazepine derivatives, demonstrating the role of these compounds in developing new materials and pharmaceuticals. The incorporation of fluorine atoms into diazepine rings alters their physical and chemical properties, making them valuable for various applications (Kamitori et al., 2008).
Tautomerism and Isomerization Studies
The study of tautomerism and isomerization in diazepine derivatives offers significant insights into their chemical behavior, which is essential for their utilization in synthetic chemistry and drug development. Understanding these dynamic processes helps in predicting the stability and reactivity of diazepine-based compounds (Desens et al., 2016).
Advanced Synthetic Applications
Diazepine derivatives have found applications in the synthesis of complex molecules, such as optically active hybrid compounds, showcasing the utility of these heterocycles in creating multifunctional materials with potential pharmaceutical applications (Torres & Rebolledo, 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)-1-(2,4,6-trimethylphenyl)sulfonyl-2,3-dihydro-1,4-diazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2S/c1-10-8-11(2)14(12(3)9-10)23(21,22)20-6-4-13(15(16,17)18)19-5-7-20/h4,6,8-9H,5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMBNGDZUAWOLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN=C(C=C2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.